7-Methylhentriacontane
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Overview
Description
7-Methylhentriacontane is a long-chain hydrocarbon with the molecular formula C₃₂H₆₆ . It is a branched alkane, specifically a methyl-branched hentriacontane. This compound is known for its presence in various natural sources, including plant cuticles and insect pheromones. Its structure consists of a hentriacontane backbone with a methyl group attached to the seventh carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhentriacontane typically involves the alkylation of hentriacontane with a methylating agent. One common method is the Friedel-Crafts alkylation, where hentriacontane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using similar principles as laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 7-Methylhentriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogens (chlorine, bromine) in the presence of UV light or radical initiators.
Major Products Formed:
Oxidation: Formation of 7-methylhentriacontanol, 7-methylhentriacontanal, or 7-methylhentriacontanoic acid.
Reduction: Removal of unsaturated impurities, yielding a more pure form of this compound.
Substitution: Formation of 7-chloromethylhentriacontane or 7-bromomethylhentriacontane.
Scientific Research Applications
7-Methylhentriacontane has diverse applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in insect communication, particularly as a component of pheromones in ants and other social insects.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty lubricants and as a component in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 7-Methylhentriacontane in biological systems involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved in these processes are still under investigation, but it is known that the compound’s hydrophobic nature allows it to integrate into lipid membranes, influencing cell signaling pathways.
Comparison with Similar Compounds
Hentriacontane: The parent compound without the methyl group.
3-Methylhentriacontane: Another methyl-branched isomer with the methyl group on the third carbon.
5-Methylhentriacontane: A similar compound with the methyl group on the fifth carbon.
Uniqueness: 7-Methylhentriacontane is unique due to its specific branching position, which can influence its physical properties and biological activity. The position of the methyl group can affect the compound’s melting point, solubility, and interaction with biological receptors, making it distinct from other isomers.
Properties
CAS No. |
71502-25-5 |
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Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
7-methylhentriacontane |
InChI |
InChI=1S/C32H66/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-31-32(3)30-28-9-7-5-2/h32H,4-31H2,1-3H3 |
InChI Key |
SCPLWVLCBWLBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
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